
2-amino-2-(4-bromophenyl)propanoic Acid
Description
2-Amino-2-(4-bromophenyl)propanoic acid (CAS: 72408-57-2) is a brominated non-proteinogenic amino acid derivative with the molecular formula C₉H₁₀BrNO₂ and a molar mass of 244.09 g/mol . Its structure features a para-bromophenyl group attached to the α-carbon of a propanoic acid backbone, with an amino group at the same carbon. Key physical properties include a predicted density of 1.583 g/cm³, boiling point of 363.2°C, and a pKa of 1.86, indicative of strong acidity due to the carboxylic acid group . This compound is primarily used in pharmaceutical research, particularly in the synthesis of chiral ligands and enzyme inhibitors .
Propriétés
IUPAC Name |
2-amino-2-(4-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJMKSWXOYWTFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72408-57-2 | |
Record name | 2-amino-2-(4-bromophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Positional Isomers and Substituted Derivatives
(a) 2-Amino-3-(4-bromophenyl)propanoic Acid
- Structure: Bromine at the para position, but the amino group is on the β-carbon.
- Molecular Formula: C₉H₁₀BrNO₂ (same as target compound).
- Key Differences: The amino group’s position alters hydrogen-bonding capacity and stereochemical interactions. For example, the (S)-enantiomer (CAS: 24250-84-8) is used in asymmetric synthesis, with a specific rotation of [α]D²⁵ = −2511 in CHCl₃ .
- Applications : Critical in chiral ligand synthesis for Ni(II) complexes .
(b) 2-Amino-2-(2,4-dihydroxyphenyl)propanoic Acid (24DHPA)
- Structure : Hydroxyl groups at positions 2 and 4 of the phenyl ring instead of bromine.
- Key Differences : Increased polarity due to hydroxyl groups, enhancing solubility in polar solvents like D₂O. Structural confirmation via ¹H/¹³C NMR and X-ray crystallography revealed unexpected regioselectivity during synthesis .
- Reactivity : Forms stable crystals (space group P2₁2₁2₁), contrasting with the brominated analog’s lower crystallinity .
Functional Group Modifications
(a) 2-(4-Bromophenyl)-2-methylpropanoic Acid
- Structure: Methyl group replaces the amino group.
- Molecular Formula : C₁₀H₁₁BrO₂.
- Key Differences: Lacks hydrogen-bonding capability from the amino group, reducing interaction with biological targets. Higher lipophilicity (logP ~2.8 predicted) compared to the amino-substituted analog .
- Applications : Intermediate in NSAID synthesis .
(b) 3-[(4-Bromo-2-fluorophenyl)amino]propanoic Acid
Salt Forms and Stereoisomers
(a) (S)-2-Amino-3-(4-bromophenyl)propanoic Acid Hydrochloride
- Structure: Hydrochloride salt of the β-amino isomer.
- Molecular Formula: C₉H₁₀BrNO₂·HCl.
- Key Differences : Enhanced water solubility (≥50 mg/mL in H₂O) compared to the free acid form, making it preferable for in vitro assays .
(b) D-Phenylalanine, 4-bromo-, Hydrochloride
Data Tables
Table 1. Physical and Chemical Properties of Selected Analogs
Research Findings and Implications
- Synthetic Challenges: The synthesis of this compound often competes with byproducts like 24DHPA, emphasizing the need for precise reaction control .
- Biological Relevance : Brominated analogs exhibit enhanced binding to aromatic enzyme pockets (e.g., tyrosine kinases) due to bromine’s hydrophobic surface area .
- Chiral Specificity: The (S)-enantiomer of 2-amino-3-(4-bromophenyl)propanoic acid shows higher enantiomeric excess (92.4% yield) in Ni(II) complexes, critical for asymmetric catalysis .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.